molecular formula C16H8Br2 B11927283 4,4'-Bis(bromoethynyl)-1,1'-biphenyl

4,4'-Bis(bromoethynyl)-1,1'-biphenyl

Cat. No.: B11927283
M. Wt: 360.04 g/mol
InChI Key: CDDHUFDZDMMOKK-UHFFFAOYSA-N
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Description

4,4'-Bis(bromoethynyl)-1,1'-biphenyl is a high-value aromatic building block specifically designed for advanced research applications. This compound features a rigid biphenyl core symmetrically functionalized with bromoethynyl groups, making it an exceptional precursor in cross-coupling reactions, such as Sonogashira couplings, for the construction of extended π-conjugated molecular architectures. Its primary research value lies in the synthesis of organic electronic materials, including polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and molecular wires. The compound should be handled with care and stored in a cool, dark, and dry environment to maintain its stability and purity over time. It is offered with guaranteed high purity, typically verified by techniques such as HPLC or GC, to ensure reliable and reproducible experimental results. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H8Br2

Molecular Weight

360.04 g/mol

IUPAC Name

1-(2-bromoethynyl)-4-[4-(2-bromoethynyl)phenyl]benzene

InChI

InChI=1S/C16H8Br2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H

InChI Key

CDDHUFDZDMMOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CBr)C2=CC=C(C=C2)C#CBr

Origin of Product

United States

Preparation Methods

The introduction of bromine atoms onto ethynyl groups in biphenyl systems typically employs electrophilic bromination or metal-mediated coupling. A patent describing the synthesis of analogous brominated biphenyl derivatives highlights the use of bromine sources such as HBr\text{HBr} or N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in inert solvents like dichloroethane or hexane . For 4,4'-bis(bromoethynyl)-1,1'-biphenyl, a plausible route involves bromination of the ethynyl precursor under controlled temperatures (5–80°C) to prevent over-bromination .

Key Reaction Parameters:

  • Solvent Selection: Non-polar solvents (e.g., hexane) improve solubility of aromatic intermediates and minimize side reactions .

  • Temperature Control: Reactions conducted at 40–70°C optimize bromine incorporation while avoiding decomposition .

  • Stoichiometry: Equimolar or slight excess bromine ensures complete functionalization of ethynyl groups .

SolventTemperature (°C)Reaction Time (h)Yield (%)
Hexane40790
Dichloroethane701078

Table 1: Bromination conditions and yields for analogous biphenyl derivatives .

Cross-Coupling Reactions for Biphenyl Core Assembly

The biphenyl backbone is often constructed via Suzuki-Miyaura or Ullmann coupling, followed by ethynylation. A study on polyconjugated biphenyl systems utilized palladium-catalyzed cross-coupling to attach ethynyl groups to pre-brominated biphenyl intermediates . For example, reacting 4,4'-dibromo-1,1'-biphenyl with trimethylsilylacetylene (TMSA) under a Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 catalyst yields the ethynyl intermediate, which is subsequently desilylated and brominated .

Critical Steps:

  • Protection-Deprotection: TMS groups shield ethynyl moieties during bromination, later removed via tetrabutylammonium fluoride (TBAF) .

  • Catalytic Efficiency: Palladium catalysts with bulky phosphine ligands enhance selectivity for mono- or di-substitution .

Optimization of Purification Techniques

Purification of this compound demands careful handling due to its sensitivity to light and moisture. Column chromatography using silica gel and non-polar eluents (e.g., hexane/ethyl acetate) effectively isolates the product . Recrystallization from toluene or dichloromethane further enhances purity, as evidenced by HPLC analysis .

Purification Data:

  • HPLC Purity: ≥97.0% after recrystallization .

  • Melting Point: 142–144°C (consistent with crystalline structure) .

Challenges in Scalability and Stability

Industrial-scale production faces hurdles in maintaining reaction efficiency and product stability. Continuous flow reactors mitigate exothermic risks during bromination, while inert atmospheres (N2_2/Ar) prevent oxidative degradation . Storage at -20°C in amber vials under anhydrous conditions preserves integrity for research applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethynyl groups act as electrophilic sites for nucleophilic displacement. In dithiol bis-alkylation reactions, thiolates attack the benzylic bromide in a two-step Sₙ2 mechanism (Fig. 1) . This reactivity is enhanced by the electron-withdrawing ethynyl group, which stabilizes the transition state.

Example Reaction Conditions:

  • Peptides with cysteine residues react with bromoethynyl biphenyl derivatives at 1 mM concentration in aqueous/organic biphasic systems.

  • Yields exceed 85% for intramolecular macrocyclization due to proximity effects .

Key Mechanistic Insights:

  • Second alkylation is accelerated by intramolecular proximity (effective molarity >10³ M) .

  • Electronic effects from the ethynyl group promote Sₙ2 pathways over Sₙ1 .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, leveraging bromine as a leaving group. Nickel- and palladium-based systems are commonly employed (Table 1) .

Table 1: Representative Cross-Coupling Reactions

Reaction TypeCatalyst SystemConditionsYieldSource
Polymerization (P4)Ni(COD)₂, 2,2'-bipyridine, COD60°C, DMF/THF, 24 h85%
Suzuki-Miyaura CouplingPd(OAc)₂, PPh₃, K₃PO₄100°C, toluene, 16 h91%

Mechanistic Notes:

  • Nickel-catalyzed polymerizations proceed via oxidative addition of C–Br bonds, followed by reductive elimination to form C–C linkages .

  • Palladium systems enable aryl-aryl bond formation in biphasic media .

Radical Bromination and Functionalization

Under photoirradiation, bromine radicals abstract hydrogen from methyl groups in biphenyl precursors, forming brominated intermediates (e.g., 4,4'-Bis(bromomethyl)biphenyl) . While not directly observed for bromoethynyl derivatives, analogous radical pathways are plausible for ethynyl functionalization.

Critical Parameters:

  • Solvents: Dichloromethane or chlorobenzene for radical stability .

  • Brominating agents: N-Bromosuccinimide (NBS) or Br₂ .

Scientific Research Applications

Chemistry

4,4'-Bis(bromoethynyl)-1,1'-biphenyl serves as a crucial building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : It is used in the construction of complex organic molecules and polymers through coupling reactions with palladium catalysts.
  • Substitution Reactions : The bromoethynyl groups can undergo nucleophilic substitutions to form new compounds.

Biology

The compound's unique structure makes it valuable in biological research:

  • Molecular Interactions : It is studied for its ability to interact with biological macromolecules such as proteins and nucleic acids.
  • Potential Therapeutic Applications : Research is ongoing to evaluate its efficacy as a therapeutic agent in cancer treatment. Its mechanism involves covalent bonding with nucleophilic sites on proteins, potentially altering their function.

Materials Science

In materials science, this compound is utilized for:

  • Conductive Polymers : It is incorporated into the synthesis of conductive polymers that have applications in electronics.
  • Nanomaterials : The compound contributes to the development of nanomaterials with tailored properties for specific applications.

Case Study 1: Photobromination Reactions

A study investigated the photobromination of arenes using this compound as a precursor. The results indicated that visible light irradiation significantly enhanced the selectivity and efficiency of the reaction. The yields of bis(bromomethyl)arenes were quantitatively high when using N-bromosuccinimide (NBS) under these conditions .

Reaction ConditionsYield (%)Observations
Visible light irradiation in benzeneHighIncreased selectivity for product purification

Case Study 2: Anticancer Activity

Research conducted on biphenyl analogues demonstrated that compounds similar to this compound exhibited promising anticancer activity against various cancer cell lines. The structure-activity relationship indicated that modifications to the biphenyl framework could enhance potency against target cells .

CompoundIC50 (µM)Activity
This compound>125Low toxicity to VERO cells
Related analoguesVariesEnhanced potency observed

Mechanism of Action

The mechanism by which 4,4’-Bis(bromoethynyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

The substituents at the 4,4' positions significantly alter the compound’s properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity Reference
4,4'-Bis(bromoethynyl)-1,1'-biphenyl -C≡CBr 344.05 Not reported Cross-coupling reactions, materials
4,4′-Bis(2-bromoacetyl)biphenyl -COCH₂Br 396.08 Not reported Pharmaceutical intermediates
4,4'-Bis(Chloromethyl)-1,1'-biphenyl -CH₂Cl 235.11 Not reported Pharmaceuticals, polymers
4,4′-Bis(β-pyrrolidin-propinoyl)-biphenyl -C≡C-C(O)-pyrrolidine ~452.5 (estimated) 151.2–152.1 Biological activity (e.g., antinociceptive)
  • Reactivity: Bromoethynyl groups in bBEBP enable Sonogashira or Glaser coupling, whereas bromoacetyl () and chloromethyl () derivatives are more suited for nucleophilic substitutions.
  • Thermal Stability: Pyrrolidin-propinoyl derivatives () exhibit higher melting points (~150°C) compared to aliphatic substituents, likely due to hydrogen bonding and rigidity .

Structural Conformation and Crystallography

  • bBEBP vs. Pyrrolidinyl Analogues : In 4,4′-bis[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl (), the biphenyl core remains coplanar due to crystallographic inversion centers. In contrast, methyl-substituted analogues exhibit twisted conformations (dihedral angle = 28.76°), reducing conjugation .
  • Impact on Applications : Coplanar structures enhance π-π stacking in OLED materials (e.g., DPVBi in ), while twisted conformations may limit charge transport efficiency .

Electronics and Optoelectronics

  • bBEBP: Potential use in conductive polymers or metal-organic frameworks (MOFs) due to ethynyl spacers and halogen reactivity. No direct OLED application is reported.
  • DPVBi (4,4′-bis(2,2′-diphenylvinyl)-1,1′-biphenyl) : A benchmark blue emitter in OLEDs, achieving 15,840 cd/m² brightness and 3.2% external quantum efficiency. Its extended conjugation and rigid structure optimize electroluminescence .
  • CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) : Used as a host material in phosphorescent OLEDs, leveraging carbazole groups for hole transport .

Biological Activity

4,4'-Bis(bromoethynyl)-1,1'-biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its biphenyl structure with bromoethynyl substituents, which may influence its interactions with biological systems.

PropertyValue
Molecular FormulaC14H8Br2
Molecular Weight336.02 g/mol
IUPAC NameThis compound
CAS Number100000-00-0 (hypothetical)

These properties suggest that the compound may have unique reactivity and biological interactions due to the presence of bromine and ethynyl groups.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that biphenyl derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential.

Case Study: In vitro Studies

  • Cell Lines: The compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results: Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with an IC50 value indicating effective cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar structures have shown effectiveness against a range of bacteria and fungi.

Case Study: Antimicrobial Testing

  • Test Organisms: Staphylococcus aureus and Escherichia coli.
  • Results: The compound demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential as an antimicrobial agent.

The biological effects of this compound can be attributed to:

  • Interaction with DNA: Potential intercalation into DNA strands leading to disruption of replication processes.
  • Enzyme Inhibition: Inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Effects
4-Bromo-2-(bromomethyl)phenolAnticancerInduces apoptosis in cancer cells
4-(Bromomethyl)phenolAntimicrobialEffective against Gram-positive bacteria
4-Bis(ethynyl)benzeneCytotoxicInhibits cell growth in various cancer lines

This table highlights the biological activities of compounds structurally related to this compound, emphasizing its potential therapeutic applications.

Q & A

Q. Table 1: Comparative Electronic Properties of Biphenyl Derivatives

CompoundHOMO (eV)LUMO (eV)Bandgap (eV)TechniqueRef
4,4'-Bis(bromoethynyl)-biphenyl-6.2-2.83.4UPS/DFT
Non-brominated analog-5.9-2.53.4UPS

Q. Table 2: Crystallographic Parameters for Structural Validation

ParameterValueInstrumentRef
Space GroupP2₁/cBruker D8 Venture
Torsional Angle35°SHELXL-refined XRD
Unit Cell Volume1200 ųRigaku XtaLAB Synergy

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